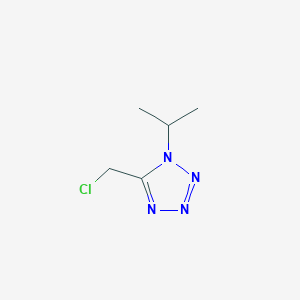
5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,3,4-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-1-(propan-2-yl)-1H-1,2,3,4-tetrazole, also known as CMTPT, is a highly reactive and versatile chemical compound with a wide range of applications in scientific research. It is a heterocyclic compound containing both nitrogen and chlorine atoms, and has been used in the synthesis of various compounds for medicinal, industrial, and agricultural purposes. CMTPT is a powerful reagent for the synthesis of heterocyclic compounds, and has been used in the synthesis of a variety of pharmaceuticals, such as antibiotics, antiviral drugs, and anti-cancer drugs. It has also been used in the synthesis of various polymers, surfactants, and catalysts.
Aplicaciones Científicas De Investigación
Tetrazole Derivatives in Medicinal Chemistry
Tetrazoles, including 5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,3,4-tetrazole derivatives, play a significant role in medicinal chemistry. Their importance is underscored by their utility as bioisosteres for carboxylic acids, offering similar acidities but with enhanced lipophilicity and metabolic resistance. This makes them valuable in drug design for improving pharmacokinetics and pharmacodynamics. The synthesis and functionalization of 5-substituted tetrazoles have been a focus of research, aiming at developing novel drugs with improved efficacy and safety profiles Roh, Vávrová, & Hrabálek, 2012.
Tetrazole-Based Metal-Organic Frameworks
Research on 5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,3,4-tetrazole derivatives extends to the development of metal-organic frameworks (MOFs) with functionalized tetrazole groups. These MOFs exhibit unique properties such as high porosity and gas adsorption capabilities, making them suitable for applications in gas storage, separation, and catalysis. A study highlighted the synthesis of a new three-dimensional porous MOF featuring tetrazole functionalized aromatic carboxylic acid, demonstrating its effective gas adsorption properties Zhang, Chang, Hu, & Bu, 2010.
Catalysis and Synthetic Applications
Tetrazole derivatives are also explored for their catalytic properties in facilitating chemical reactions. One study described the use of 1H-tetrazole as a catalyst in the synthesis of nucleoside diphosphate sugars, showcasing its efficiency and high yield in the synthesis process. This highlights the versatility of tetrazole compounds in synthesizing biologically important molecules Wittmann & Wong, 1997.
Antifungal and Antibacterial Activities
The antifungal and antibacterial activities of tetrazole derivatives have been explored, with some compounds showing promising results against pathogens such as Candida albicans. This opens up potential applications in developing new antifungal and antibacterial agents, contributing to the fight against resistant microbial strains Bondaryk, Łukowska-Chojnacka, & Staniszewska, 2015.
Propiedades
IUPAC Name |
5-(chloromethyl)-1-propan-2-yltetrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN4/c1-4(2)10-5(3-6)7-8-9-10/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEVUBFNZOPOSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=N1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

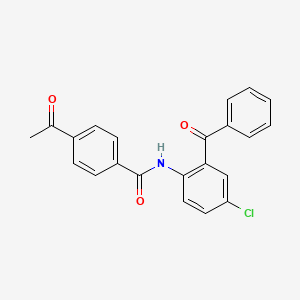
![2-Benzyl-5-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2927014.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2927017.png)
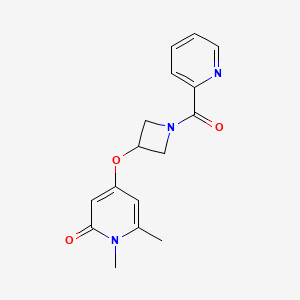
![2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one hydrochloride](/img/structure/B2927020.png)
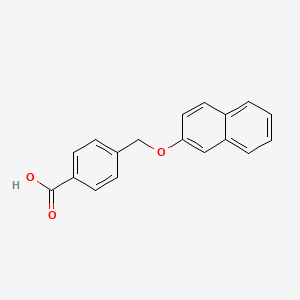
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 3,4-dimethoxybenzoate](/img/structure/B2927025.png)


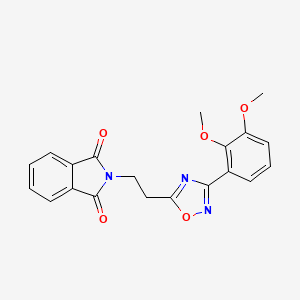
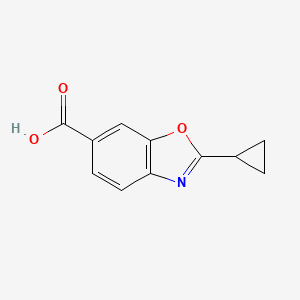
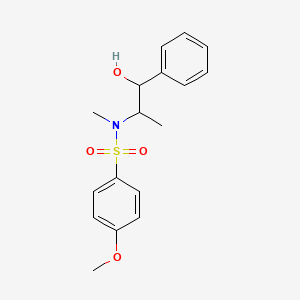
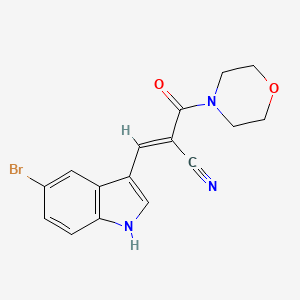
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2927035.png)